N,N'-butane-1,4-diylbis(5-chlorothiophene-2-carboxamide)
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Overview
Description
5-CHLORO-N~2~-(4-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}BUTYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound with a molecular formula of C14H14Cl2N2O2S2 and a molecular weight of 377.30916 g/mol . This compound is characterized by the presence of two chlorine atoms, a thiophene ring, and an amide linkage, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N~2~-(4-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}BUTYL)-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a thiophene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl~3~).
Amidation: The acylated thiophene is then reacted with an amine to form the amide linkage.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atoms at specific positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N~2~-(4-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}BUTYL)-2-THIOPHENECARBOXAMIDE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Catalysts: Aluminum chloride (AlCl~3~) for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
5-CHLORO-N~2~-(4-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}BUTYL)-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-CHLORO-N~2~-(4-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}BUTYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-(methylamino)-2-oxoethoxy]ethyl]-2-thiophenecarboxamide .
- 2-Thiophenecarboxamide, 5-chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-(methylamino)-2-oxoethoxy]ethyl]-2-thiophenecarboxamide .
Uniqueness
5-CHLORO-N~2~-(4-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}BUTYL)-2-THIOPHENECARBOXAMIDE is unique due to its specific structural features, such as the presence of two chlorine atoms and a thiophene ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H14Cl2N2O2S2 |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
5-chloro-N-[4-[(5-chlorothiophene-2-carbonyl)amino]butyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14Cl2N2O2S2/c15-11-5-3-9(21-11)13(19)17-7-1-2-8-18-14(20)10-4-6-12(16)22-10/h3-6H,1-2,7-8H2,(H,17,19)(H,18,20) |
InChI Key |
IXABHFHDNJGNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NCCCCNC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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